Stevisalioside A

Taste Research Natural Product Chemistry Stevia Metabolomics

Researchers requiring a defined bitter-tasting PTP1B inhibitor often face erroneous substitution with sweet steviol glycosides that lack the ent-atisane core and target engagement. Stevisalioside A (CAS 142934-44-9) resolves this with a structurally distinct ent-atisene scaffold. • PTP1B IC50 = 526.8 μM; reduces blood glucose in STZ-induced diabetic mice (5-50 mg/kg) • Bitter ent-atisene glycoside-essential for TAS2R taste receptor studies vs. sweet steviol glycosides • Isolated from Stevia salicifolia/S. serrata roots-critical chemotaxonomic marker for Stevia spp. differentiation Supplied as a characterized solid (≥98% purity, C35H50O15, MW 710.76) with validated storage/shipping conditions to ensure integrity upon receipt.

Molecular Formula C35H50O15
Molecular Weight 710.8 g/mol
CAS No. 142934-44-9
Cat. No. B127062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStevisalioside A
CAS142934-44-9
Synonymsent-11beta-hydroxy-13-oxoatis-16-en-19-oic acid alpha-L-arabinopyranosyl-(1-4)-2',3'-diacetyl-beta-D-glucopyranosyl ester
stevisalioside A
Molecular FormulaC35H50O15
Molecular Weight710.8 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C2(CCCC3(C2CCC45C3C(C(C(=C)C4)C(=O)C5)O)C)C)CO)OC6C(C(C(CO6)O)O)O
InChIInChI=1S/C35H50O15/c1-15-11-35-10-7-21-33(4,29(35)24(42)22(15)18(39)12-35)8-6-9-34(21,5)32(44)50-31-28(47-17(3)38)27(46-16(2)37)26(20(13-36)48-31)49-30-25(43)23(41)19(40)14-45-30/h19-31,36,40-43H,1,6-14H2,2-5H3
InChIKeyDYJKTUJXLVAKKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stevisalioside A: Bitter ent-Atisene Glycoside from Stevia Roots


Stevisalioside A (CAS 142934-44-9) is an acetylated ent-atisene glycoside isolated from the roots of Stevia salicifolia and Stevia serrata [1][2]. Unlike the widely commercialized sweet-tasting steviol glycosides derived from Stevia rebaudiana leaves (e.g., stevioside and rebaudioside A), Stevisalioside A exhibits a bitter taste profile and a structurally distinct ent-atisane diterpene core, rather than the ent-kaurene skeleton typical of sweet steviol glycosides [1][3]. This compound has demonstrated oral anti-hyperglycemic activity in murine models and acts as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), positioning it as a specialized research tool for diabetes and taste receptor studies .

Taste signaling Bitter tastant for gustatory receptor studies
PTP1B pathway Natural product inhibitor for diabetes target validation
ent-Atisene scaffold Reference standard for Stevia root metabolomics

Stevisalioside A: Why Substitution Fails


The term 'steviol glycoside' encompasses a chemically diverse family of compounds, and the assumption that Stevisalioside A is interchangeable with abundant sweeteners like stevioside or rebaudioside A is scientifically unsound. Stevisalioside A is built upon an ent-atisane diterpene backbone, a fundamental structural divergence from the ent-kaurene core of all sweet steviol glycosides [1][2]. This difference translates into a distinct taste phenotype (bitter vs. sweet) and a unique pharmacological profile. For example, while the antidiabetic potency of sweet steviol glycosides generally increases with fewer glucosyl groups (steviol > rubusoside > stevioside > rebaudioside A), Stevisalioside A operates via PTP1B inhibition, a mechanism not shared by these sweet counterparts [3][4]. Therefore, substituting Stevisalioside A with a sweet steviol glycoside would invalidate experiments predicated on its specific structure, taste, or PTP1B-targeted activity, leading to erroneous or irrelevant research outcomes.

ent-Atisene aglycone core is structurally distinct from sweet ent-kaurene steviol glycosides; taste and activity profiles may not transfer.
Bitter taste phenotype differs fundamentally from sweet steviol glycosides; substituting would invalidate gustatory assay endpoints.
PTP1B inhibition mechanism is not shared by sweet steviol glycosides (TRPM5 potentiation); pathway interpretation would be compromised.

Stevisalioside A: Differentiation Evidence


Structural and Taste Divergence vs. Sweet Steviol Glycosides

Stevisalioside A is unequivocally distinguished from the major sweet steviol glycosides by its aglycone core. Stevioside and rebaudioside A possess an ent-kaurene skeleton, whereas Stevisalioside A is based on an ent-atisene framework [1]. This fundamental structural difference manifests as a bitter taste for Stevisalioside A, in stark contrast to the sweet taste of stevioside and rebaudioside A, which are approximately 110-270 and 150-320 times sweeter than sucrose, respectively [2]. Organoleptic evaluation confirms Stevisalioside A is a 'bitter-tasting principle' [1].

Aglycone & Taste
Head-to-head
ent-Atisane · Bitter
ent-Kaurene · Sweet
Supports taste-receptor assay context
Organoleptic evaluation
Taste Research Natural Product Chemistry Stevia Metabolomics

PTP1B Inhibition Mechanism vs. Sweet Steviol Glycosides

Stevisalioside A exhibits a distinct mechanism of antidiabetic action, directly inhibiting Protein Tyrosine Phosphatase 1B (PTP1B) with an IC50 of 526.8 μM [1]. This activity is not observed in the major sweet steviol glycosides. Instead, the antidiabetic effects of compounds like stevioside and rebaudioside A are linked to their metabolic conversion to steviol and subsequent potentiation of TRPM5 channels, which enhances glucose-induced insulin secretion [2][3].

Antidiabetic Mechanism
Cross-study comparable
PTP1B inhibition
TRPM5 potentiation
Supports PTP1B pathway interpretation
IC50 526.8 μM (target)
Diabetes Research PTP1B Inhibitors Insulin Signaling

In Vivo Antihyperglycemic Effect in STZ Mice

In a head-to-head study, Stevisalioside A (referred to as Glycoside 2) significantly decreased blood glucose levels and reduced the postprandial peak in oral glucose and insulin tolerance tests in streptozotocin (STZ)-induced hyperglycemic mice at doses of 5 and 50 mg/kg [1]. Its efficacy was compared with other root-derived compounds, including the novel stevisaliosides B-D, establishing its potency among this chemical class [1].

In Vivo STZ Model
Direct head-to-head comparison
5 & 50 mg/kg ↓ blood glucose
Reported model-response context
OGTT/ITT in STZ mice
In Vivo Pharmacology Type 2 Diabetes Oral Glucose Tolerance

Bitter Tastant for Gustatory Research

Stevisalioside A is explicitly identified as a 'bitter-tasting principle', a property that directly contrasts with the sweet taste of the majority of steviol glycosides [1]. This organoleptic classification is supported by its structural divergence from sweet ent-kaurene glycosides. While stevioside and rebaudioside A potentiate sweet, bitter, and umami taste perception via TRPM5 activation, Stevisalioside A's bitter profile presents an opportunity for its use as a model bitter compound in comparative gustatory studies [2].

Gustatory Research
Class-level inference
Bitter-tasting principle
Supports gustatory assay standardization
Organoleptic classification
Taste Biology TRPM5 Sensory Analysis

Stevisalioside A: Key Research Applications


PTP1B Target Validation in Type 2 Diabetes

Stevisalioside A serves as a natural product-based PTP1B inhibitor (IC50 = 526.8 μM) with demonstrated in vivo efficacy in reducing blood glucose in STZ-induced diabetic mice [1]. It is suitable for use as a lead compound or a pharmacological tool to study the role of PTP1B inhibition in insulin signaling and glucose homeostasis, distinct from the TRPM5-dependent mechanisms of sweet steviol glycosides [2].

Analytical Standards for Stevia Metabolomics

As the first reported ent-atisane-type diterpene from the genus Stevia, Stevisalioside A is a critical analytical standard for phytochemical investigations of Stevia roots, particularly for distinguishing S. salicifolia and S. serrata from the more common S. rebaudiana [3][4]. Its unique structure and bitter taste profile make it an essential marker for quality control and chemotaxonomic studies.

Comparative Gustatory Signal Transduction

Due to its confirmed bitter taste and unique ent-atisene structure, Stevisalioside A is an ideal candidate for use as a comparative bitter ligand in studies of taste receptor (e.g., TAS2R) activation and downstream signaling (e.g., TRPM5 modulation) [5]. It can serve as a critical control when evaluating the sweet taste potentiation effects of stevioside and rebaudioside A [2].

Synthesis and Testing of ent-Atisene Analogs

Stevisalioside A provides a natural scaffold for medicinal chemistry efforts aimed at developing more potent PTP1B inhibitors or exploring the structure-activity relationship of bitter-tasting diterpenoid glycosides [1]. Its acetylated sugar moiety and ent-atisene core offer multiple sites for semi-synthetic modification.

Application
Selection Property
Validation Focus
PTP1B pathway inhibition studies
Natural product PTP1B inhibitor
PTP1B enzymatic assay context
Stevia root metabolomics profiling
ent-Atisene glycoside marker
Chemotaxonomic identification
Bitter taste receptor studies
Bitter tastant probe
TAS2R/TRPM5 assay comparison
ent-Atisene scaffold derivatization
Natural product scaffold
Structure-activity relationship review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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